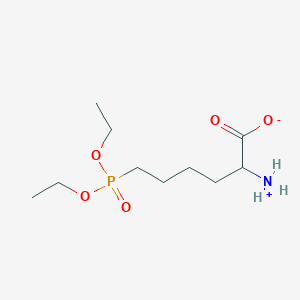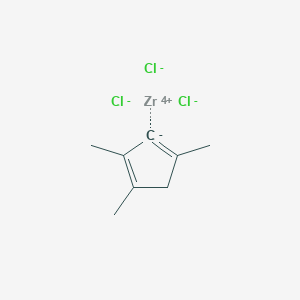
1,2,4-Trimethylcyclopentadienyl zirconium trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trimethylcyclopentadienyl zirconium trichloride is an organometallic compound with the chemical formula C8H11Cl3Zr. It is a versatile chemical used extensively in scientific research due to its unique properties, making it ideal for catalysis, organometallic chemistry, and as a precursor in the synthesis of various functional materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Trimethylcyclopentadienyl zirconium trichloride can be synthesized through the reaction of zirconium tetrachloride with 1,2,4-trimethylcyclopentadiene. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
- Dissolving zirconium tetrachloride in a suitable solvent such as toluene.
- Adding 1,2,4-trimethylcyclopentadiene to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Isolating the product by filtration and purification techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for efficiency, and the product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
1,2,4-Trimethylcyclopentadienyl zirconium trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen, leading to the formation of zirconium oxides.
Reduction: Reduction reactions involve reagents like lithium aluminum hydride, resulting in the formation of zirconium hydrides.
Substitution: The compound can undergo substitution reactions with nucleophiles, where the chloride ligands are replaced by other groups such as alkyl or aryl groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Alkyl or aryl groups.
Major products formed from these reactions include zirconium oxides, zirconium hydrides, and substituted zirconium complexes .
Applications De Recherche Scientifique
1,2,4-Trimethylcyclopentadienyl zirconium trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its role in drug development, especially in the treatment of cancer.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings
Mécanisme D'action
The mechanism of action of 1,2,4-trimethylcyclopentadienyl zirconium trichloride involves its ability to form stable complexes with various ligands. The compound interacts with molecular targets through coordination bonds, influencing the reactivity and stability of the resulting complexes. These interactions play a crucial role in catalysis and other chemical processes, where the compound acts as a mediator to facilitate reactions .
Comparaison Avec Des Composés Similaires
1,2,4-Trimethylcyclopentadienyl zirconium trichloride can be compared with other similar compounds, such as:
Cyclopentadienyl zirconium trichloride: This compound has a similar structure but lacks the methyl groups, resulting in different reactivity and applications.
Pentamethylcyclopentadienyl zirconium trichloride: This compound has five methyl groups on the cyclopentadienyl ring, leading to increased steric hindrance and different catalytic properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between steric effects and reactivity, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
188020-78-2 |
|---|---|
Formule moléculaire |
C8H11Cl3Zr |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
1,2,4-trimethylcyclopenta-1,3-diene;zirconium(4+);trichloride |
InChI |
InChI=1S/C8H11.3ClH.Zr/c1-6-4-7(2)8(3)5-6;;;;/h4H2,1-3H3;3*1H;/q-1;;;;+4/p-3 |
Clé InChI |
NMEYJKFHXSKOFF-UHFFFAOYSA-K |
SMILES |
CC1=[C-]C(=C(C1)C)C.[Cl-].[Cl-].[Cl-].[Zr+4] |
SMILES canonique |
CC1=[C-]C(=C(C1)C)C.[Cl-].[Cl-].[Cl-].[Zr+4] |
Synonymes |
1,2,4-Trimethylcyclopentadienyl zirconium Trichloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142872.png)
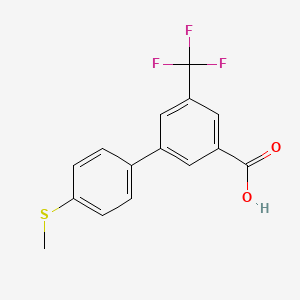
![2H-Cyclopenta[b]pyridin-2-one,octahydro-4-methyl-,[4S-(4-alpha-,4a-bta-,7a-bta-)]-(9CI)](/img/new.no-structure.jpg)
![3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142879.png)
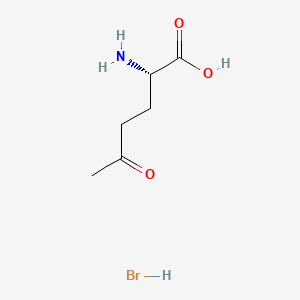
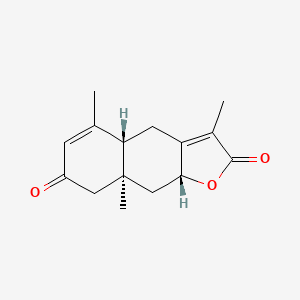
![3-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)benzonitrile](/img/structure/B1142883.png)
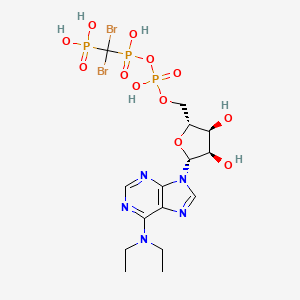
![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B1142890.png)
![3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142892.png)
